molecular formula C13H23NO B1267831 3-(1-Adamantyloxy)propan-1-amine CAS No. 21624-07-7

3-(1-Adamantyloxy)propan-1-amine

Cat. No.: B1267831
CAS No.: 21624-07-7
M. Wt: 209.33 g/mol
InChI Key: QSOSBDGGTOQGBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyloxy)propan-1-amine typically involves the reaction of 1-bromoadamantane with 3-aminopropanol. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the aminopropanol group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyloxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The adamantane moiety can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

3-(1-Adamantyloxy)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Adamantyloxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially modulating their activity. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Similar in structure but lacks the propan-1-amine group.

    3-(1-Adamantyl)propan-1-ol: Similar but contains a hydroxyl group instead of an amine group.

    1-Bromoadamantane: Precursor in the synthesis of 3-(1-Adamantyloxy)propan-1-amine.

Uniqueness

This compound is unique due to the combination of the adamantane moiety with the propan-1-amine group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(1-adamantyloxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOSBDGGTOQGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307625
Record name 3-(1-adamantyloxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21624-07-7
Record name 21624-07-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1-adamantyloxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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